molecular formula C14H21N5O2S B4066036 2-[[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl](methyl)amino]-N-1,3-thiazol-2-ylpropanamide

2-[[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl](methyl)amino]-N-1,3-thiazol-2-ylpropanamide

Cat. No. B4066036
M. Wt: 323.42 g/mol
InChI Key: QILKISCQORPVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl](methyl)amino]-N-1,3-thiazol-2-ylpropanamide is a useful research compound. Its molecular formula is C14H21N5O2S and its molecular weight is 323.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.14159610 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Molecular Modeling and Pharmacological Evaluation : Novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles have been designed, synthesized, and evaluated for their anti-inflammatory and analgesic properties. These compounds showed significant in vitro anti-inflammatory activity, with some exhibiting higher activity than ibuprofen. Molecular modeling studies were conducted to understand their mechanism of action, particularly their specificity against the COX-2 enzyme (Shkair et al., 2016).

Cholinesterase Inhibition : 5-Aryl-1,3,4-oxadiazoles decorated with long alkyl chains have been synthesized and shown to inhibit acetyl- and butyrylcholinesterase, enzymes involved in neurodegenerative diseases like dementia and myasthenia gravis. Some derivatives were found to be more efficient inhibitors than established drugs, suggesting their potential in treating cognitive disorders (Pflégr et al., 2022).

Antibacterial Activity : Substituted 1,3,4-oxadiazoles have been synthesized and tested for their antibacterial efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The research demonstrated the potential of these compounds as novel antibacterial agents (Ates et al., 1997).

Anticancer Evaluation : A series of new derivatives containing 1,2,4-oxadiazole and isoxazole rings have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. These studies highlight the potential of oxadiazole derivatives as promising candidates for cancer therapy (Yakantham et al., 2019).

properties

IUPAC Name

2-[methyl-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]amino]-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2S/c1-9(2)7-11-16-12(21-18-11)8-19(4)10(3)13(20)17-14-15-5-6-22-14/h5-6,9-10H,7-8H2,1-4H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILKISCQORPVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=N1)CN(C)C(C)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl](methyl)amino]-N-1,3-thiazol-2-ylpropanamide
Reactant of Route 2
Reactant of Route 2
2-[[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl](methyl)amino]-N-1,3-thiazol-2-ylpropanamide
Reactant of Route 3
Reactant of Route 3
2-[[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl](methyl)amino]-N-1,3-thiazol-2-ylpropanamide
Reactant of Route 4
2-[[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl](methyl)amino]-N-1,3-thiazol-2-ylpropanamide
Reactant of Route 5
2-[[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl](methyl)amino]-N-1,3-thiazol-2-ylpropanamide
Reactant of Route 6
Reactant of Route 6
2-[[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl](methyl)amino]-N-1,3-thiazol-2-ylpropanamide

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